2-Ethynyl-5-methoxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-methoxythiophene is a heterocyclic compound with the molecular formula C₇H₆OS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-methoxythiophene can be achieved through several methods. One common approach involves the bromination of 2-methoxythiophene followed by a Sonogashira coupling reaction with an acetylene derivative. The reaction conditions typically include the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-methoxythiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the thiophene ring with an electrophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the compound.
Scientific Research Applications
2-Ethynyl-5-methoxythiophene has several applications in scientific research:
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors due to its electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Research: It is used as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Industrial Applications: The compound is explored for its use in the development of advanced materials, including sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-methoxythiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s ethynyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function . Additionally, its methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-Ethynyl-5-methoxythiophene can be compared with other thiophene derivatives such as:
2-Bromo-5-methoxythiophene: Similar in structure but contains a bromine atom instead of an ethynyl group.
2-Ethynylthiophene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
5-Methoxythiophene: Lacks the ethynyl group, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the ethynyl and methoxy groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6OS |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-ethynyl-5-methoxythiophene |
InChI |
InChI=1S/C7H6OS/c1-3-6-4-5-7(8-2)9-6/h1,4-5H,2H3 |
InChI Key |
NSKHFEWVOUCASH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.